4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile
Overview
Description
“4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile” is a chemical compound with the CAS Number: 1393728-46-5 . It has a molecular weight of 213.08 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been studied in the context of developing STING receptor agonists . Various substituents were introduced on the aniline ring system to study the structure-activity relationship .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8 H9 Br N2 . The InChI code for this compound is 1S/C8H9BrN2/c1-5-7(4-10)8(9)6(2)11(5)3/h1-3H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Antibacterial Activity 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile is a precursor in the synthesis of novel cyanopyridine derivatives, which have been evaluated for their antimicrobial activity against a broad range of aerobic and anaerobic bacteria. The research conducted by Bogdanowicz et al. (2013) found that these derivatives exhibited significant antibacterial activity, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL, highlighting their potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Insecticidal and Acaricidal Activities Another study by Liu et al. (2012) focused on synthesizing novel 2-arylpyrrole derivatives, including those related to this compound, to evaluate their insecticidal and acaricidal properties. Some compounds demonstrated excellent efficacy against pests like Mythimna separata and mites such as Tetranychus urticae, showcasing the potential for these derivatives in pest control applications (Liu et al., 2012).
Environmental Impact and Detection Research on Econea®, a biocide containing 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, has developed analytical methods for its detection in artificial seawater. Downs et al. (2017) reported a sensitive and rapid method for detecting Econea®, facilitating the study of its environmental release and impact, particularly in marine coatings (Downs et al., 2017).
Corrosion Inhibition Research has also explored the use of derivatives like 5-(phenylthio)-3H-pyrrole-4-carbonitriles, potentially synthesized from compounds similar to this compound, as corrosion inhibitors for mild steel in acidic conditions. These compounds have shown promising results in protecting metal surfaces from corrosion, highlighting their applicability in industrial settings (Verma et al., 2015).
Mechanism of Action
While the specific mechanism of action for “4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile” is not mentioned in the search results, its derivatives have been studied as potential STING agonists . These compounds have shown to induce phosphorylation of TBK1, IRF3, p65, and STAT3 in a STING-dependent fashion and stimulate the expression of target genes IFNB1, CXCL10, and IL6 in a time-dependent manner in human THP1 cells .
Future Directions
The future directions for “4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile” and its derivatives seem promising, especially in the field of medicinal chemistry. They have been studied as potential STING agonists, which could be a promising strategy for the treatment of various cancers and infectious diseases .
Properties
IUPAC Name |
4-bromo-1,2,5-trimethylpyrrole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c1-5-7(4-10)8(9)6(2)11(5)3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTFAXKHYWAEED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C)C)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222142 | |
Record name | 1H-Pyrrole-3-carbonitrile, 4-bromo-1,2,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393728-46-5 | |
Record name | 1H-Pyrrole-3-carbonitrile, 4-bromo-1,2,5-trimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393728-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-3-carbonitrile, 4-bromo-1,2,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.